2-(Thiolan-3-yl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NOS |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
2-(thiolan-3-yl)morpholine |
InChI |
InChI=1S/C8H15NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h7-9H,1-6H2 |
InChI Key |
PWRHXVURSMNHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C2CNCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thiolan 3 Yl Morpholine and Its Derivatives
Derivatization Strategies for Structural Modification of 2-(Thiolan-3-yl)morpholine
The structural diversity of this compound derivatives can be expanded through targeted functionalization of its constituent rings. The reactivity of the morpholine (B109124) and thiolane moieties allows for a range of chemical transformations.
The morpholine ring offers two primary sites for functionalization: the nitrogen atom and, to a lesser extent, the oxygen atom. The secondary amine in the morpholine ring is a key handle for introducing a wide variety of substituents.
The nitrogen atom of the morpholine ring behaves as a typical secondary amine and is readily functionalized through several common reactions. wikipedia.org Alkylation and acylation are the most prevalent methods for modifying the nitrogen atom.
N-Alkylation: This reaction introduces alkyl groups to the nitrogen atom, which can alter the steric and electronic properties of the molecule. biosynce.com The alkylation of morpholine can be achieved using various alkylating agents, such as alkyl halides. dntb.gov.ua For instance, the reaction of morpholine with 2-(chloromethyl)-nitronyl-nitroxide results in a new nitronyl nitroxide ligand. dntb.gov.ua Another approach involves the use of phase-transfer catalysts for the alkylation of morpholine with compounds like 1,2-dichloroethane. researchgate.net Ruthenium-catalyzed N-alkylation of cyclic amines with primary alcohols presents a more sustainable "borrowing hydrogen" methodology. d-nb.info
N-Acylation: Acylation of the morpholine nitrogen leads to the formation of amides, which are important for modulating the biological activity and stability of drug candidates. biosynce.com This can be accomplished using acyl chlorides, such as nonanoyl chloride or acryloyl chloride, often in the presence of a base to neutralize the generated HCl. google.com A method for preparing N-acetyl morpholine involves the acylation reaction of morpholine with ethyl acetate (B1210297), which avoids the use of strong organic acids. google.com
The table below summarizes common N-functionalization reactions applicable to the morpholine moiety.
| Reaction Type | Reagent Class | Product Type | Key Features |
| N-Alkylation | Alkyl halides, Alcohols | N-Alkyl morpholines | Modifies steric and electronic properties. Can be catalyzed by transition metals or phase-transfer catalysts. dntb.gov.uaresearchgate.netd-nb.info |
| N-Acylation | Acyl chlorides, Esters | N-Acyl morpholines (Amides) | Modulates biological activity and stability. Can be performed under various conditions. biosynce.comgoogle.comgoogle.com |
| N-Arylation | Aryl halides/boronic acids | N-Aryl morpholines | Introduces aromatic systems, enhancing hydrophobic interactions. biosynce.com |
| Michael Addition | α,β-Unsaturated compounds | β-Amino morpholine derivatives | Forms new carbon-carbon bonds at the β-position of the acceptor. |
| Reductive Amination | Aldehydes, Ketones | N-Alkyl morpholines | A two-step, one-pot reaction involving imine/enamine formation and subsequent reduction. |
The introduction of substituents on the thiolane ring can significantly influence the physicochemical properties and biological activity of this compound derivatives. The electronic and steric nature of these substituents can affect the conformation of the thiolane ring and the reactivity of the sulfur atom.
The electronic effects of substituents on sulfur-containing heterocycles are a critical consideration in their design and synthesis. researchgate.net Substituents can be broadly classified as electron-donating or electron-withdrawing, and their position on the thiolane ring will dictate their impact.
Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy, and amino groups increase the electron density on the thiolane ring. This can enhance the nucleophilicity of the sulfur atom, making it more susceptible to oxidation or alkylation.
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and carboxyl groups decrease the electron density of the ring. numberanalytics.com This can make the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. Studies on other sulfur heterocycles have shown that the presence of electron-withdrawing groups can influence the reactivity in cyclization reactions. rsc.org
The stability of radicals centered on the sulfur atom is also profoundly affected by substituents. π-acceptor groups can stabilize a sulfur-centered radical through electron delocalization, while σ-withdrawing groups can have a destabilizing effect. researchgate.net
The stereochemistry of substituted thiolanes is another important aspect, with methods available for the stereocontrolled synthesis of thiolanes bearing multiple contiguous stereogenic centers. nih.govrsc.orgsci-hub.runih.gov The relative orientation of substituents can lock the thiolane ring into specific conformations, which can be crucial for binding to biological targets.
The following table outlines the potential effects of different classes of substituents on the thiolane moiety.
| Substituent Type | Example Groups | Potential Electronic Effect on Thiolane Ring | Potential Impact on Reactivity |
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases electron density | Enhances sulfur nucleophilicity |
| Electron-Withdrawing | -NO₂, -CN, -COOH | Decreases electron density | Increases electrophilicity of ring carbons |
| Halogens | -F, -Cl, -Br | Inductive withdrawal, weak resonance donation | Can influence acidity of adjacent C-H bonds |
| Phenyl | -C₆H₅ | Can act as electron-donating or -withdrawing depending on its own substitution | Can offer sites for further functionalization |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact and improve safety. frontiersin.orgnumberanalytics.com The synthesis of this compound and its derivatives can benefit from several green strategies.
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. nih.gov For the synthesis of sulfur heterocycles, eucalyptol (B1671775) has been investigated as a sustainable solvent alternative. rsc.org
Catalytic Methods: The use of catalysts, particularly in asymmetric synthesis, can lead to more efficient and selective reactions, reducing the formation of byproducts. organic-chemistry.org For instance, tandem catalytic reactions, such as titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation, provide an efficient route to enantiomerically enriched 3-substituted morpholines. organic-chemistry.orgacs.org Photocatalytic methods are also emerging for the synthesis of substituted morpholines. ethz.ch
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. A recent green synthesis of morpholines utilizes a one or two-step, redox-neutral protocol with inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK, converting 1,2-amino alcohols to morpholines with high atom economy. organic-chemistry.orgnih.govacs.orgchemrxiv.org
Renewable Feedstocks and Safer Reagents: Whenever feasible, starting materials should be derived from renewable resources. The synthesis of sulfur-containing heterocycles can sometimes utilize elemental sulfur (S₈) as a reagent, which is an abundant and relatively benign sulfur source. researchgate.net The use of less toxic and corrosive reagents, such as replacing acetic anhydride (B1165640) or acetyl chloride with ethyl acetate for N-acetylation, also contributes to a greener process. google.com
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally friendly.
Computational Chemistry and Structural Elucidation
Molecular Modeling and Conformational Analysis of 2-(Thiolan-3-yl)morpholine
Molecular modeling is a powerful tool to investigate the three-dimensional structure of molecules and their conformational preferences. For a molecule like this compound, which contains two flexible rings, conformational analysis is crucial to understanding its behavior.
The morpholine (B109124) ring typically adopts a stable chair conformation. wikipedia.org However, the substitution at the 2-position by a thiolane ring introduces complexity. The thiolane ring itself is not planar and exists in various puckered conformations, often referred to as "envelope" and "twist" forms. The linkage between these two rings creates several rotatable bonds, leading to a multitude of possible low-energy conformations.
Conformational analysis of such a system would typically involve a systematic search of the potential energy surface. researchgate.netyoutube.com This can be achieved by rotating the dihedral angles connecting the two rings and at the flexible junctions within the rings themselves. The energy of each resulting conformation is then calculated using molecular mechanics force fields. The results of such an analysis would identify the most stable conformers and the energy barriers between them.
Table 1: Illustrative Conformational Analysis Data for a Disubstituted Heterocyclic System
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° (gauche) | 0.5 | 35 |
| 2 | 180° (anti) | 0.0 | 55 |
| 3 | -60° (gauche) | 0.5 | 10 |
Note: This table is illustrative and represents the type of data generated from a conformational analysis of a flexible molecule. The actual values for this compound would require specific calculations.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic properties of a molecule. scispace.comoatext.com For this compound, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
The presence of heteroatoms (nitrogen, oxygen, and sulfur) with differing electronegativities will lead to a non-uniform charge distribution across the molecule. The nitrogen atom in the morpholine ring is expected to be a primary site of basicity and nucleophilicity, while the sulfur atom in the thiolane ring can also participate in interactions. wikipedia.orgmit.edu
The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity and kinetic stability of the molecule. scispace.comnih.gov A smaller gap suggests higher reactivity. The locations of the HOMO and LUMO can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively. For instance, in related morpholine-thiophene derivatives, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the entire molecule. nih.gov
Table 2: Illustrative Quantum Chemical Properties for a Heterocyclic Compound
| Parameter | Value |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| HOMO Energy | -Z eV |
| LUMO Energy | +W eV |
| HOMO-LUMO Gap | (W+Z) eV |
Note: This table presents typical parameters obtained from quantum chemical calculations. The actual values for this compound are not available in the cited literature.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular modeling provides a static picture of conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.netuzh.ch An MD simulation of this compound in a solvent, such as water, would reveal how the molecule explores its conformational landscape. researchgate.net
By simulating the movements of all atoms in the system over a period of nanoseconds or even microseconds, MD can reveal the transitions between different conformations, the flexibility of the ring systems, and the interactions with the surrounding solvent molecules. researchgate.netrsc.org Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which highlight the stable and flexible regions of the molecule, respectively. ajchem-a.com
Ligand-Protein Docking Studies for Predicted Biological Targets
Given that morpholine and thiolane/thiophene moieties are present in many approved drugs, it is plausible that this compound could interact with various biological targets. nih.govontosight.ai Ligand-protein docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a protein. researchgate.netphyschemres.org
The process involves generating a multitude of possible orientations and conformations of the ligand within the protein's binding pocket and scoring them based on a scoring function that estimates the binding energy. physchemres.orgmdpi.com For this compound, potential targets could include kinases, G-protein coupled receptors, or enzymes where related heterocyclic compounds have shown activity. nih.gov
Docking studies could reveal potential hydrogen bonds between the morpholine's oxygen or nitrogen atoms and polar residues in the active site, as well as hydrophobic interactions involving the hydrocarbon portions of the rings. mdpi.commdpi.com The sulfur atom of the thiolane ring could also engage in specific interactions. vulcanchem.com
Table 3: Illustrative Docking Results for a Ligand in a Protein Active Site
| Parameter | Value |
| Binding Energy (kcal/mol) | -X.X |
| Interacting Residues | TYR 82, LYS 45, ASP 101 |
| Hydrogen Bonds | 2 (with TYR 82, LYS 45) |
| Hydrophobic Interactions | LEU 78, PHE 99 |
Note: This table is a hypothetical representation of docking results. The actual binding characteristics of this compound would depend on the specific protein target.
Biological Evaluation and Mechanistic Insights Excluding Clinical Studies
In Vitro Assessment of Biological Activities
The in vitro evaluation of thiomorpholine (B91149) and morpholine (B109124) derivatives has revealed a wide spectrum of biological activities, stemming from their interactions with various enzymes and receptors, as well as their effects in cell-based phenotypic screens.
Derivatives of thiomorpholine and morpholine have demonstrated inhibitory activity against several key enzyme families. jchemrev.com These scaffolds are often part of pharmacophores that exhibit selective enzyme inhibition. jchemrev.com
Notable examples include the inhibition of tumor necrosis factor-α-converting enzyme (TACE) by thiomorpholine sulfonamide hydroxamates. jchemrev.com Certain thiomorpholine derivatives have also been suggested to act as inhibitors of squalene synthase, an enzyme involved in cholesterol synthesis. jchemrev.comnih.gov Furthermore, various compounds incorporating the morpholine or thiomorpholine ring have shown potent inhibition of urease, cholinesterases, and α-glucosidase. jchemrev.commdpi.comnih.gov For instance, a series of morpholine-thiophene hybrid thiosemicarbazones were identified as effective urease inhibitors, with the lead compound exhibiting an uncompetitive mode of inhibition. nih.gov In another study, novel quinoline derivatives bearing a morpholine group were synthesized and found to be dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Kinetic analysis revealed a mixed-type inhibition mechanism for the most potent compounds against AChE. mdpi.com
Table 1: Enzyme Inhibition by Thiomorpholine and Morpholine Derivatives
| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values |
|---|---|---|---|
| Thiomorpholine sulfonamide hydroxamates | Tumor Necrosis Factor-α-Converting Enzyme (TACE) | Superior in vitro activity in both isolated enzyme and in-cell assays. jchemrev.com | 140 nM (in T-helper cells) jchemrev.com |
| Biphenyl-substituted Thiomorpholines | Squalene Synthase | Plausible mechanism for antiatherogenic activity. jchemrev.comnih.gov | Not specified |
| Morpholine-thiophene hybrid thiosemicarbazones | Urease | Effective inhibition, with the lead compound being more potent than the standard inhibitor, thiourea. nih.gov | 3.80 ± 1.9 µM (lead compound) nih.gov |
| 4-N-phenylaminoquinoline-morpholine derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Most derivatives showed dual inhibition. mdpi.com | 1.94 ± 0.13 μM (AChE), 28.37 ± 1.85 μM (BChE) for lead compound mdpi.com |
The structural characteristics of the morpholine and thiomorpholine rings allow them to be incorporated into ligands for various neurotransmitter and other cell surface receptors. nih.gov
For example, a series of 2-aryl-6-morpholinopurine derivatives were synthesized and evaluated for their binding affinity at human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). mdpi.com These compounds yielded potent and selective antagonists for A₁ and A₃ receptors, as well as dual antagonists. mdpi.com Structure-activity relationship studies indicated that 9-methylpurine derivatives were generally more selective, while 9H-purine derivatives were more potent. mdpi.com
In other research, 2-thiomorpholin-2-yl-1H-benzimidazoles were developed as selective H₁-antihistamines. nih.gov These compounds demonstrated improved selectivity and CNS profiles compared to their lead structures. nih.gov Additionally, novel morpholine analogues have been synthesized that exhibit high binding affinities for NK₁, NK₂, and NK₃ tachykinin receptors, with the absolute configuration of the molecule being a critical determinant of potency. nih.gov
Table 2: Receptor Binding Affinity of Thiomorpholine and Morpholine Derivatives
| Compound Class | Target Receptor | Key Findings | Binding Affinity (pKᵢ) |
|---|---|---|---|
| 2-Aryl-6-morpholinopurine derivatives | Adenosine Receptors (A₁, A₂ₐ, A₂ₑ, A₃) | Resulted in potent and selective antagonists for A₁ and A₃ subtypes. mdpi.com | 5.28 - 8.23 mdpi.com |
| 2-Thiomorpholin-2-yl-1H-benzimidazoles | Histamine H₁ Receptor | Demonstrated improved selectivity and CNS profiles. nih.gov | Not specified |
| Novel morpholine analogues | Tachykinin Receptors (NK₁, NK₂, NK₃) | Stereochemistry is crucial for potent, combined receptor antagonism. nih.gov | Not specified |
Phenotypic screening is a powerful strategy for discovering compounds that induce a desired cellular outcome without a preconceived target. nih.gov Morpholine and thiomorpholine derivatives have been evaluated in various cellular assays to identify their effects on cell proliferation, morphology, and other phenotypic endpoints. researchgate.netresearchgate.net
For instance, a phenotypic screen of a large compound library was used to identify inhibitors of thymic stromal lymphopoietin (TSLP) production in human bronchial epithelial cells. researchgate.netplos.org This approach successfully identified hit compounds that were later found to inhibit MAPK, PI3K, and tyrosine kinase family members. researchgate.net Other studies have evaluated the anti-proliferative activities of morpholine-containing compounds against various human cancer cell lines, such as HCT-116, MCF-7, H460, HT-29, and MDA-MB-231. researchgate.net High-content microscopy approaches, which analyze changes in cellular morphology, have also been employed to characterize the effects of diverse bioactive compounds, providing a basis for understanding their mechanism of action. nih.govbiorxiv.org
Table 3: Phenotypic Screening of Morpholine Derivatives
| Assay Type | Cell Line(s) | Key Findings |
|---|---|---|
| Anti-proliferative Assay | HCT-116, MCF-7 | m-(4-morpholino-1,3,5-triazin-2-yl)benzamide derivatives evaluated for anti-proliferative activity. researchgate.net |
| Cytotoxicity Assay | H460, HT-29, MDA-MB-231 | 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives showed strong cytotoxic activities. researchgate.net |
| TSLP Production Inhibition | Normal Human Bronchial Epithelial (NHBE) cells | Phenotypic screen identified hits that downregulated TSLP protein and mRNA levels. researchgate.netplos.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of 2-(Thiolan-3-yl)morpholine Analogs for SAR
The design of analogs for structure-activity relationship (SAR) studies is centered on systematically modifying the core this compound structure to probe interactions with biological targets. The morpholine (B109124) and thiomorpholine (B91149) moieties are considered privileged scaffolds in medicinal chemistry due to their favorable metabolic profiles and their ability to engage in key binding interactions, such as hydrogen bonding via the morpholine oxygen. researchgate.netresearchgate.netresearchgate.net Synthetic strategies for generating analogs often involve versatile and accessible building blocks. nih.gov
Several synthetic approaches can be employed to create a library of analogs. These methods often start from vicinal amino alcohols, oxiranes, or aziridines to construct the morpholine ring. researchgate.net Modifications can be introduced at multiple positions on both the thiolan and morpholine rings. researchgate.net For instance, N-substitution on the morpholine nitrogen is a common strategy to introduce a variety of functional groups that can modulate potency, selectivity, and pharmacokinetic properties. nih.gov Similarly, substitutions on the carbon atoms of either ring allow for the exploration of the steric and electronic requirements of the target's binding pocket. Stereoselective synthesis is also a key consideration to produce enantiomerically pure compounds, which is critical for understanding stereochemical influences on activity. alfa-chemistry.com
Positional and Substituent Effects on Biological Activity
The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both heterocyclic rings. SAR studies have consistently shown that even minor structural changes can lead to significant shifts in potency and selectivity.
Substituents on the Morpholine Ring:
N-Substituents: The nitrogen atom of the morpholine ring is a primary site for modification. Attaching various groups here can profoundly impact biological activity. For example, in a series of thiomorpholine derivatives designed for hypolipidemic and antioxidant activity, the incorporation of an antioxidant moiety as the N-substituent was a key design element. nih.gov In other contexts, attaching aromatic or heterocyclic rings can lead to interactions with specific residues in a target protein. e3s-conferences.org
C-Substituents: Substitutions on the carbon atoms of the morpholine ring can influence the molecule's conformation and its fit within a binding site. For instance, cis-3,5-disubstituted morpholines can be synthesized enantiopurely to explore specific stereochemical interactions. e3s-conferences.org
Substituents on the Thiolan Ring: The placement of substituents on the thiolan ring can also dictate biological outcomes. Modifications can alter the lipophilicity and electronic distribution of the entire molecule. For example, replacing the sulfur atom in a thiomorpholine ring with a sulfoxide (B87167) can impact potency, as seen in certain antimycobacterial agents. jchemrev.com
The following table summarizes general SAR findings for related morpholine and thiomorpholine derivatives, which can guide the design of this compound analogs.
| Modification Site | Substituent Type | Effect on Biological Activity |
| Morpholine Nitrogen | Aromatic/Heterocyclic Rings | Can enhance binding affinity through additional interactions (e.g., pi-stacking). |
| Aliphatic Chains | Modulates lipophilicity, affecting permeability and pharmacokinetic properties. researchgate.net | |
| Morpholine Carbon | Halogen Groups on Attached Rings | Often increases inhibitory activity. e3s-conferences.org |
| Methoxy Groups on Attached Rings | Can be crucial for activity, potentially forming key hydrogen bonds. e3s-conferences.org | |
| Thiolan/Thiomorpholine Sulfur | Oxidation (e.g., to sulfoxide) | Can either increase or decrease potency depending on the target. jchemrev.com |
Stereochemical Influences on Activity and Selectivity
Stereochemistry is a critical determinant of biological activity for chiral compounds like this compound, which possesses at least two stereocenters at the junction of the two rings. The specific three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target, influencing both potency and selectivity. nih.gov
It is common for one enantiomer or diastereomer of a compound to be significantly more active than the others. nih.gov This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and provide a specific 3D environment for binding.
For example, in the development of morpholine derivatives as tachykinin receptor antagonists, the absolute configuration was essential for potent binding. Specifically, the (S,R) configuration of certain analogs exhibited high binding affinities for NK1, NK2, and NK3 receptors, while other stereoisomers were less active. nih.gov Similarly, in the design of dual serotonin (B10506) and noradrenaline reuptake inhibitors based on a 2-[(phenoxy)(phenyl)methyl]morpholine scaffold, the biological activity was found to be a direct function of stereochemistry and aryl ring substitution. nih.gov This underscores the necessity of stereoselective synthesis and characterization in the development of this compound analogs to identify the most active and selective stereoisomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgyoutube.com For a series of this compound analogs, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. sysrevpharm.org
The fundamental principle of QSAR is that the variations in the biological activities of a group of molecules are dependent on the variations in their physicochemical properties. sysrevpharm.org To build a QSAR model, a set of molecules with known biological activities (the training set) is described by a series of numerical values known as molecular descriptors. These descriptors can quantify various aspects of the molecule's structure, including:
Electronic properties: (e.g., partial charges, dipole moment) which describe the electronic distribution.
Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic properties: (e.g., LogP) which quantify the molecule's lipophilicity.
Topological properties: which describe the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that relates these descriptors to the observed biological activity. sysrevpharm.org A robust QSAR model can rationalize the mechanism of action and guide the rational design of more potent analogs of this compound. sysrevpharm.org
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net The morpholine and thiomorpholine scaffolds are often considered indispensable elements of a pharmacophore, contributing to selective enzyme inhibition and receptor binding. researchgate.netjchemrev.com
A pharmacophore model for a series of active this compound analogs would typically include features such as:
Hydrogen bond acceptors (e.g., the morpholine oxygen). researchgate.net
Hydrogen bond donors (if substituents allow).
Hydrophobic regions (e.g., the thiolan ring or other nonpolar substituents).
Positive or negative ionizable features.
Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active. nih.gov It also serves as a guide for the de novo design of new ligands, ensuring that newly designed analogs of this compound retain the key features required for biological activity while potentially improving other properties like selectivity and oral bioavailability. nih.gov For instance, molecular docking studies of some thiopyrano-pyrimidine derivatives have shown that the morpholine group can overlap almost completely with that of known inhibitors, forming crucial hydrogen bonds with key residues like Asp2357 in the PI3Kα active site. nih.gov This type of analysis helps refine pharmacophore models and aids in the rational design of more effective inhibitors. nih.gov
Biotransformation and Metabolic Stability Non Clinical
In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems
In vitro metabolic stability assays are fundamental in drug discovery to forecast the in vivo behavior of a chemical entity. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.com The rate of metabolism provides insights into the compound's half-life and its potential for interactions with other drugs. nuvisan.com
Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolic reactions. nih.govresearchgate.net Hepatocytes, on the other hand, contain both Phase I and Phase II enzyme systems, offering a more comprehensive view of metabolic pathways, including conjugation reactions like glucuronidation and sulfation. researchgate.netnih.gov
The assessment quantifies the disappearance of the parent compound over a specific time course. Key parameters derived from these studies include the percentage of the compound remaining, its metabolic half-life (t½), and the intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug. nuvisan.compharmaron.com These parameters help in ranking compounds early in the discovery phase, reducing the likelihood of pharmacokinetic failure in later development stages. springernature.com
Table 1: Representative Data Table for In Vitro Metabolic Stability of 2-(Thiolan-3-yl)morpholine This table illustrates how data from in vitro stability assays in liver microsomes from different species would be presented. The values are representative placeholders.
| Species | t½ (min) | CLint (µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Dog | 60 | 11.6 |
| Monkey | 52 | 13.3 |
Identification of Major Metabolites (Non-Human)
The chemical structure of this compound, featuring a saturated thioether (thiolan) ring and a morpholine (B109124) ring, suggests several potential metabolic pathways. The identification of metabolites is typically performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Based on the metabolism of structurally similar compounds, the primary metabolic transformations are expected to involve oxidation. The sulfur atom in the thiolan ring is a likely site for oxidation, a common metabolic route for thiophene-containing compounds catalyzed by Cytochrome P450 enzymes. nih.gov
Potential major metabolites of this compound could include:
S-Oxidation Products : Oxidation of the sulfur atom in the thiolan ring to form this compound S-oxide (sulfoxide) and further oxidation to this compound S,S-dioxide (sulfone). S-oxidation is a well-established reaction catalyzed by CYPs. nih.gov
Ring Cleavage Products : The morpholine or thiolan ring could undergo oxidative cleavage. For instance, studies on thiomorpholine (B91149) have shown ring cleavage leading to metabolites like thiodiglycolic acid. nih.gov
Hydroxylation Products : Hydroxylation at various positions on either the morpholine or thiolan ring is another common Phase I metabolic reaction.
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s)
The primary enzyme system responsible for the Phase I biotransformation of most xenobiotics is the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.commdpi.com These hemoproteins are central to metabolizing a wide array of substances and are predominantly found in the liver. mdpi.comresearchgate.net The CYP1, CYP2, and CYP3 families are responsible for the metabolism of approximately 80% of clinical drugs. mdpi.com
For this compound, CYP enzymes are expected to be the key drivers of its oxidative metabolism. Specifically:
S-oxidation : The conversion of the thiolan moiety to its sulfoxide (B87167) is a reaction known to be catalyzed by CYP enzymes. nih.gov For example, studies on other thiophene-containing molecules have demonstrated that P450 3A4 and, to a lesser extent, P450 2D6 can activate the thiophene (B33073) ring. nih.gov
C-N Bond Cleavage : The involvement of a cytochrome P450 has been confirmed in the C-N bond cleavage during the degradation of morpholine, suggesting a similar mechanism could be possible for the morpholine ring of the target compound. nih.gov
Inhibitor studies using specific CYP inhibitors can be employed to identify the particular CYP isoforms responsible for the metabolism of this compound.
Comparative Metabolism in Relevant Animal Models
Studying the metabolism of a compound across different preclinical species (e.g., rat, dog, monkey) is crucial because metabolic pathways can vary significantly between species. nih.gov These differences often arise from variations in the expression and activity of metabolic enzymes, such as CYPs. researchgate.net Understanding these differences is vital for selecting the appropriate animal model for toxicological studies and for extrapolating preclinical data to humans. nuvisan.com
In vitro systems like cryopreserved hepatocytes from different species are effective tools for comparing metabolic profiles. nih.govmdpi.com Such studies compare both the rate of parent compound depletion and the profile of metabolites formed. For instance, the rate of enflicoxib (B1671024) elimination was found to be highest in human liver microsomes, followed by rat and dog. nih.gov Similarly, species-specific differences in the types and quantities of metabolites are common. researchgate.netnih.gov
For this compound, one might observe quantitative or even qualitative differences in metabolite formation across species. For example, the rate of S-oxidation might be significantly higher in rats compared to dogs, or a particular hydroxylation product might be unique to monkeys. This information is critical for a robust preclinical assessment.
Table 2: Representative Comparative Metabolite Profile in Hepatocytes from Different Species This table provides a hypothetical illustration of how the relative abundance of major metabolites of this compound could differ across species after a set incubation period.
| Metabolite | Human (%) | Rat (%) | Dog (%) | Monkey (%) |
| Parent Compound | 40 | 25 | 55 | 48 |
| Sulfoxide | 35 | 50 | 25 | 30 |
| Sulfone | 10 | 15 | 5 | 12 |
| Hydroxylated Metabolite | 15 | 10 | 15 | 10 |
Applications in Chemical Biology As Research Tools
Development of 2-(Thiolan-3-yl)morpholine as Molecular Probes
There is currently no specific information available in the scientific literature regarding the development and application of this compound as a molecular probe. While the morpholine (B109124) moiety is utilized in the design of some fluorescent probes, often for targeting acidic organelles like lysosomes, research detailing the synthesis and characterization of molecular probes derived specifically from this compound has not been published.
Use in Affinity Chromatography and Target Fishing
Information on the application of this compound in affinity chromatography or target fishing is not available in the current body of scientific literature. These techniques are crucial for identifying the biological targets of small molecules, but the use of this specific compound as a ligand for these purposes has not been documented.
Application in Live-Cell Imaging and Mechanistic Studies
There are no published studies on the application of this compound in live-cell imaging or for conducting mechanistic studies. Although morpholine derivatives are sometimes incorporated into fluorescent dyes for cellular imaging, the specific use of this compound for these applications has not been reported.
Utility in High-Throughput Screening Campaigns
The utility of this compound in high-throughput screening (HTS) campaigns is not documented in the available scientific literature. HTS is a foundational method in drug discovery for identifying hit compounds from large chemical libraries; however, there is no information to suggest that this compound has been included in such libraries or identified as a hit for any biological target.
Patent Landscape and Prior Art Analysis
Review of Patents Pertaining to 2-(Thiolan-3-yl)morpholine Synthesis
While no patents specifically describe the synthesis of this compound, a review of patents for related morpholine (B109124) and thiomorpholine (B91149) derivatives reveals common synthetic strategies that could be adapted for its preparation. These patents generally focus on the formation of the core morpholine or thiomorpholine ring system and the introduction of various substituents.
Key synthetic approaches for the morpholine ring often involve the cyclization of diethanolamine derivatives or the reaction of epoxides with amino alcohols. For instance, a patented process for preparing morpholine involves reacting diethylene glycol with ammonia in the gas phase over a mixed copper and nickel catalyst on an alumina carrier google.com. Another general method involves the reduction of a morpholine precursor with a complex metal hydride google.com.
The synthesis of thiomorpholine derivatives has also been a subject of patent literature. One patented method describes the preparation of thiomorpholine through a multi-step process involving the reaction of diethanolamine with methane sulfonyl chloride, followed by a ring-closure reaction with sodium sulfide google.com.
The table below summarizes patents that, while not specific to this compound, describe the synthesis of related morpholine and thiomorpholine compounds, providing a basis for potential synthetic routes.
| Patent Number | Title | Key Synthetic Aspects | Assignee |
| US4739051A | Preparation of morpholine | Gas-phase reaction of diethylene glycol with ammonia using a mixed Cu/Ni catalyst. | Not specified in snippet |
| CN105906582A | Preparation method of thiomorpholine | Reaction of diethanolamine with methane sulfonyl chloride followed by ring-closure with sodium sulfide. | Not specified in snippet |
| US3959273A | Morpholine derivatives | Reduction of a morpholine precursor using a complex metal hydride. | Not specified in snippet |
This table is generated based on data from related patents and does not imply that these methods have been used for the synthesis of this compound.
Analysis of Patent Claims Related to Non-Therapeutic Uses
The patent literature for morpholine derivatives is predominantly focused on their therapeutic applications as active pharmaceutical ingredients. However, some patents allude to non-therapeutic uses, often as intermediates in the synthesis of other compounds or in material science applications.
For instance, some patents for morpholine derivatives are broad enough to potentially cover non-therapeutic applications, although these are not the primary focus of the claims. The claims in such patents are typically directed towards the compounds themselves, pharmaceutical compositions containing them, and their use in treating specific diseases google.comgoogle.com.
A review of the broader chemical literature, beyond patents, indicates that morpholine and its derivatives can be used as corrosion inhibitors, solvents, and in the preparation of catalysts. Dithiocarbamates, which share some structural similarities with the thiolane moiety, have been used as pesticides and fungicides mdpi.com. While no patents were identified that specifically claim this compound for non-therapeutic uses, the known applications of related compounds suggest potential areas of utility.
Freedom-to-Operate Analysis for Academic Research (Non-Commercial)
A freedom-to-operate (FTO) analysis is an investigation to determine whether a planned activity, such as synthesizing or using a compound, would infringe on the intellectual property rights of others wipo.int. For academic, non-commercial research, the considerations for FTO are generally different from those for commercial entities.
In many jurisdictions, there is a "research exemption" or "safe harbor" provision that allows for the use of patented inventions for purely scientific or experimental purposes without infringing the patent. The scope of this exemption can vary significantly by country. It is crucial to understand that this exemption typically does not cover activities that have a commercial purpose, even if conducted within a university setting lawinsider.comharvard.edu.
For the synthesis and study of this compound in an academic research context, the following points are relevant to a freedom-to-operate assessment:
Absence of Specific Patents: As no patents specifically claiming the compound this compound have been identified, the immediate risk of direct infringement is low.
Patents on Synthetic Methods: While patents exist for general methods of synthesizing morpholine and thiomorpholine rings, academic researchers using these methods for non-commercial research purposes would likely be covered by the research exemption in many jurisdictions. However, if a patented synthetic route is used to produce the compound for a commercial purpose, it could constitute infringement.
Non-Commercial Use: The research activities must be strictly non-commercial. This means the compound should not be sold, used in sponsored research for a commercial partner where the results are owned by the partner, or used to provide a fee-for-service lawinsider.com.
Publication: The results of the research can generally be published without infringing patents on the compound or its synthesis.
Q & A
Q. What are the optimal synthetic routes for 2-(Thiolan-3-yl)morpholine, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves nucleophilic substitution or ring-closing reactions. For example, analogs like 2-(4-Chlorophenyl)morpholine are synthesized via reaction of substituted amines with ethylene oxide under basic conditions (e.g., NaOH catalysis) . Thiolane-containing compounds often require thiol-protection strategies to prevent sulfur oxidation during synthesis . Key parameters include:
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance thiolane ring formation efficiency.
- Purification : Crystallization or column chromatography is critical for achieving >95% purity, as residual solvents or byproducts (e.g., unreacted thiols) can interfere with downstream applications .
Q. What spectroscopic and computational methods are most reliable for characterizing this compound’s structure?
- NMR : H and C NMR are essential for confirming the morpholine and thiolane ring connectivity. The thiolane sulfur atom induces deshielding in adjacent protons (δ 2.8–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns indicative of sulfur (S/S).
- DFT Calculations : Used to predict vibrational modes (IR) and compare with experimental data, particularly for verifying stereochemistry in the thiolane ring .
Q. How does the thiolane ring influence the compound’s solubility and stability in aqueous vs. organic solvents?
The thiolane ring enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, THF). Stability studies show that acidic or oxidizing conditions can cleave the thiolane ring, generating sulfoxide byproducts . For biological assays, stock solutions in DMSO (≤1% v/v) are recommended to prevent precipitation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in cytotoxicity or receptor binding data often arise from:
- Purity Variability : Impurities >5% (e.g., unreacted thiols) can skew biological assays. Orthogonal purification (HPLC + recrystallization) is advised .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter activity. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .
- Metabolic Instability : Thiolane rings may undergo hepatic CYP450-mediated oxidation, reducing in vivo efficacy. Deuterated analogs or prodrugs can mitigate this .
Q. How can computational modeling optimize this compound’s interaction with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding modes with targets like G-protein-coupled receptors (GPCRs). The thiolane ring’s flexibility allows conformational adaptation to hydrophobic pockets .
- MD Simulations : All-atom molecular dynamics (100 ns trajectories) assess stability of ligand-target complexes. Key interactions include hydrogen bonding with morpholine’s oxygen and van der Waals contacts with the thiolane sulfur .
Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Catalysts : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures >99% enantiomeric excess (ee) for stereocenters in the thiolane ring .
- Continuous Flow Systems : Microreactors improve heat/mass transfer, reducing side reactions (e.g., ring-opening) during scale-up .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time, adjusting parameters to maintain purity .
Q. How do structural modifications (e.g., deuteration, fluorination) alter the compound’s pharmacokinetics?
- Deuterated Derivatives : Replacing hydrogen with deuterium at metabolically labile sites (e.g., α to sulfur) slows hepatic clearance, extending half-life (t½) .
- Fluorination : Adding electron-withdrawing groups (e.g., -CF) enhances metabolic stability and blood-brain barrier penetration, as seen in related morpholine drugs .
Methodological Recommendations
- Data Validation : Use triplicate assays with positive/negative controls to confirm biological activity .
- Safety Protocols : Handle thiolane derivatives under inert atmospheres (N) to prevent oxidation, and use PPE for toxic intermediates .
- Collaborative Tools : Share structural data via platforms like PubChem or ChEMBL to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
